Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate
Description
Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate is a specialized organic compound featuring a propanoate ester backbone with a 2-oxo (ketone) group and a 4-(tert-butyl)phenyl substituent at the 3-position. Its molecular formula is C₁₄H₁₈O₃ (molecular weight: 234.29 g/mol). The ester and ketone functionalities suggest reactivity in nucleophilic acyl substitution and condensation reactions, respectively .
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 3-(4-tert-butylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8H,9H2,1-4H3 |
InChI Key |
CRALUIHPYOTQDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate can be synthesized through the esterification of 4-tert-butylphenylacetic acid with methanol . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-tert-Butylphenylacetic acid.
Reduction: 4-tert-Butylphenylmethanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate, enabling a comparative analysis of their properties and applications:
Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| This compound | C₁₄H₁₈O₃ | 234.29 | 4-(tert-butyl)phenyl | Ester, ketone |
| Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate | C₁₂H₁₄O₄ | 222.24 | 4-methoxyphenyl, methyl | Ester, ketone |
| Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate | C₁₉H₁₅N₃O₅S | 397.40 | Nitro, sulfanyl, quinazolinone | Ester, sulfanyl, nitro, ketone |
Key Observations:
Substituent Effects The tert-butyl group in the target compound enhances steric hindrance and lipophilicity compared to the smaller methoxy group in Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate. This difference may influence solubility and metabolic stability in biological systems .
Functional Group Reactivity The 2-oxo group in the target compound enables keto-enol tautomerism, which is absent in Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate due to its 3-oxo configuration. This structural distinction may affect chelation or hydrogen-bonding capabilities . The quinazolinone core in the sulfanyl-containing compound adds aromaticity and planar rigidity, contrasting with the flexible phenyl-propanoate scaffold of the target compound .
Physicochemical Properties
| Property | This compound | Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate | Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate |
|---|---|---|---|
| Lipophilicity (LogP) | High (tert-butyl group) | Moderate (methoxy group) | Moderate (nitro and sulfanyl groups) |
| Solubility | Low in polar solvents | Moderate in ethanol/water | Low in water; moderate in DMSO |
| Thermal Stability | High (steric protection) | Moderate | Low (nitro group may decompose at high temperatures) |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
